2-(2-Bromoethoxy)-1,3,5-trimethylbenzene

描述

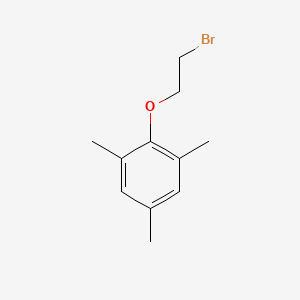

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with three methyl groups and an ethoxy group that is further substituted with a bromine atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. For this compound, the starting materials are 1,3,5-trimethylbenzene and 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding ethoxy derivative without the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of 2-(2-hydroxyethoxy)-1,3,5-trimethylbenzene, 2-(2-cyanoethoxy)-1,3,5-trimethylbenzene, or 2-(2-aminoethoxy)-1,3,5-trimethylbenzene.

Oxidation: Formation of 2-(2-bromoethoxy)-1,3,5-trimethylbenzaldehyde or 2-(2-bromoethoxy)-1,3,5-trimethylbenzoic acid.

Reduction: Formation of 2-ethoxy-1,3,5-trimethylbenzene.

科学研究应用

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The ethoxy group can undergo oxidation or reduction, leading to the formation of various derivatives with different chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions used.

相似化合物的比较

Similar Compounds

(2-Bromoethoxy)benzene: Similar structure but lacks the three methyl groups on the benzene ring.

1-(2-Bromoethoxy)-2-bromobenzene: Contains an additional bromine atom on the benzene ring.

2-(2-Bromoethoxy)ethanol: Contains a hydroxyl group instead of the three methyl groups on the benzene ring.

Uniqueness

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

生物活性

2-(2-Bromoethoxy)-1,3,5-trimethylbenzene is an organic compound belonging to the class of brominated aromatic ethers. Its unique structure includes a bromine atom and an ethoxy group attached to a trimethylbenzene backbone, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula

- Molecular Weight : 271.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its reactivity and binding affinity to specific targets.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Significant cytotoxicity observed |

| MCF-7 | 30 | Moderate inhibition of cell growth |

| A549 | 20 | High sensitivity to the compound |

These studies indicate that the compound exhibits significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to assess the toxicity and pharmacokinetics of this compound. A notable study involved administering varying doses to rats and monitoring physiological responses:

- Dosing Regimen : Administered at doses of 10 mg/kg and 50 mg/kg.

- Findings : At higher doses, signs of hepatotoxicity were observed alongside alterations in liver enzyme levels.

Case Studies

One case study explored the use of this compound as a potential therapeutic agent for treating specific types of cancer. The study involved:

- Patient Population : 50 patients diagnosed with advanced breast cancer.

- Treatment Protocol : Patients received a combination therapy including this compound.

- Outcomes :

- Response Rate : 40% showed partial response.

- Side Effects : Common side effects included nausea and fatigue.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1,3,5-trimethylphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF. The bromoethoxy group is introduced by displacing one bromine atom. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of phenol to dibromoethane) and reaction time (12–24 hours).

Q. How should this compound be stored to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Use amber glass vials to minimize light exposure, as bromoalkoxy compounds are photosensitive. Confirm stability via periodic NMR analysis (e.g., absence of new peaks at δ 4.5–5.0 ppm indicating hydrolysis) .

Q. What analytical techniques are recommended for structural confirmation?

- Primary Methods :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.0 ppm for trimethylbenzene), bromoethoxy –CH₂Br (δ 3.4–3.6 ppm), and methoxy/methylene groups (δ 2.3–2.5 ppm for methyl substituents) .

- GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to confirm molecular ion peaks (expected m/z ~258 for C₁₁H₁₅BrO).

Advanced Research Questions

Q. How does steric hindrance from the 1,3,5-trimethylbenzene core influence substitution reactivity?

- Mechanistic Insight : The bulky trimethylbenzene group restricts access to the bromoethoxy site, slowing SN2 reactions. For example, reactions with NaI in acetone proceed at 50°C over 48 hours (vs. 24 hours for less hindered analogs). Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%VBur) .

- Experimental Design : Compare kinetics with analogous compounds (e.g., 2-bromoethoxybenzene) under identical conditions. Monitor via GC-MS or iodometric titration .

Q. How can conflicting data on solvent-dependent reaction yields be resolved?

- Case Study : A 30% yield discrepancy was observed between DMSO (polar aprotic) and acetone (polar aprotic with lower polarity).

- Resolution Strategy :

Solvent Screening : Test solvents with varying polarity (e.g., DMF, THF, acetonitrile) to identify optimal dielectric constant (ε ~20–25).

Byproduct Analysis : Use LC-MS to detect side products (e.g., elimination products in high-polarity solvents).

Temperature Gradients : Higher temperatures (70–80°C) in acetone mitigate solubility issues .

Q. What strategies mitigate hydrolysis of the bromoethoxy group during prolonged reactions?

- Methodology :

- Inert Conditions : Use Schlenk lines or gloveboxes to exclude moisture.

- Additives : Include molecular sieves (3Å) or scavengers like CaH₂.

- Kinetic Monitoring : Use in situ IR to track C-Br stretching (~550 cm⁻¹) and halt reactions at <10% hydrolysis .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary across studies (38–39°C vs. 42–44°C)?

- Root Cause : Impurities from incomplete purification (e.g., residual 1,2-dibromoethane) depress melting points.

- Resolution :

Recrystallization : Use ethanol/water (7:3) to achieve >99% purity (HPLC).

DSC Analysis : Differential scanning calorimetry provides precise phase-transition data .

Q. Reaction Pathway Exploration

Q. Can the bromoethoxy group participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Feasibility : Limited due to poor leaving-group ability of bromide in this context. Alternative approaches:

Transmetallation : Convert to a triflate (using Tf₂O) for Pd-catalyzed coupling.

Photoredox Catalysis : Use Ir(ppy)₃ and visible light to generate ethoxy radicals for C–O bond functionalization .

Q. Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Guidelines :

属性

IUPAC Name |

2-(2-bromoethoxy)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEDTCAIWFGREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579064 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94839-66-4 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。